molecular formula C26H23NOS B13840980 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one

Cat. No.: B13840980
M. Wt: 397.5 g/mol
InChI Key: XIFAJGMIPXJJEJ-UHFFFAOYSA-N
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Description

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is a complex organic compound with the molecular formula C26H23NOS. It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones, followed by tritylation to introduce the trityl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thienopyridines have shown promising antiviral activity. The structural modifications in 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one may enhance its efficacy against viral pathogens. For instance:

  • Case Study : A study demonstrated that thienopyridine derivatives exhibited inhibitory effects on viral replication in vitro. The mechanism involved interference with viral entry and replication pathways.

Anticancer Potential

The compound's ability to interact with various biological targets makes it a candidate for anticancer drug development.

  • Data Table: Anticancer Activity of Thienopyridine Derivatives
CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15.2Apoptosis induction
Compound BLung Cancer10.5Cell cycle arrest
This compoundMelanomaTBDTBD

Neurological Applications

Thienopyridine derivatives have been explored for their neuroprotective effects. The compound may modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases.

  • Case Study : In animal models of Alzheimer's disease, thienopyridine derivatives demonstrated a reduction in amyloid plaque formation and improved cognitive function.

Anti-inflammatory Properties

The anti-inflammatory potential of thienopyridine compounds has been documented in various studies.

  • Data Table: Anti-inflammatory Effects
CompoundInflammation ModelDose (mg/kg)Result
Compound CCarrageenan-induced paw edema10Significant reduction
This compoundTBDTBD

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

  • Starting Material : N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.
  • Reagents : n-butyllithium and trimethyl borate.
  • Conditions : Reaction carried out under controlled temperature (-5 to -10 °C).

This synthetic pathway allows for the generation of various derivatives that can be screened for enhanced biological activity.

Mechanism of Action

The mechanism of action of 5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one is unique due to its specific trityl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Trityl-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, also known as 5,6,7,7a-tetrahydro-5-(triphenylmethyl)thieno[3,2-c]pyridinone (CAS Number: 109904-26-9), is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

  • Molecular Formula : C26H23NOS
  • Molecular Weight : 397.53 g/mol
  • Structure : The compound features a thieno[3,2-c]pyridine core with a trityl group that enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Thieno-Pyridine Core : The initial reaction involves N-trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with n-butyllithium in an organic solvent.
  • Borylation : The intermediate is treated with trimethyl borate to facilitate further functionalization.
  • Final Product Isolation : The product is extracted and purified using organic solvents and crystallization techniques.

Antimicrobial Activity

Research indicates that compounds related to the thieno[3,2-c]pyridine structure exhibit antimicrobial properties. For instance:

  • In vitro Studies : Various derivatives have shown activity against gram-positive and gram-negative bacteria. The presence of the trityl group appears to enhance this activity by increasing membrane permeability.

Anticancer Properties

Recent studies have focused on the anticancer potential of thieno[3,2-c]pyridine derivatives:

  • Mechanisms of Action : These compounds may induce apoptosis in cancer cells through the activation of specific pathways such as caspase-dependent mechanisms.
  • Case Studies : In vitro assays demonstrated significant cytotoxic effects on several cancer cell lines including breast and lung cancer cells.

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegeneration:

  • Research Findings : Studies suggest that this compound can mitigate oxidative stress and improve neuronal survival in models of Alzheimer's disease.

Data Table of Biological Activities

Activity TypeModel SystemObserved EffectReference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
NeuroprotectionNeurodegenerative modelReduction in oxidative stress

Properties

Molecular Formula

C26H23NOS

Molecular Weight

397.5 g/mol

IUPAC Name

5-trityl-3,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one

InChI

InChI=1S/C26H23NOS/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19,24H,16-18H2

InChI Key

XIFAJGMIPXJJEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=C2C1SC(=O)C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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